molecular formula C10H13N3O2S2 B2465626 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034452-85-0

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No. B2465626
CAS RN: 2034452-85-0
M. Wt: 271.35
InChI Key: CHXNJNNDHXWBMZ-UHFFFAOYSA-N
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Description

“N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

A new monomer; N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (NMT) was synthesized . The chemical structure of the monomer was characterized by Nuclear Magnetic Resonance (1H-NMR) and Fourier Transform Infrared (FTIR) Spectroscopy . In vitro antibacterial evaluation of the target compounds showed that N-[2-(thiophen-3-yl)ethyl] group attached to piperazine ring served as promising C-7 substituent for piperazinyl quinolone antibacterials .


Molecular Structure Analysis

The molecular weight of the compound is 177.25 . The structure of the compound was characterized by Nuclear Magnetic Resonance (1H-NMR) and Fourier Transform Infrared (FTIR) Spectroscopy .


Chemical Reactions Analysis

The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed . Recent examples, which in several cases demonstrate the modern application of the method, are presented where possible .

Scientific Research Applications

Conducting Polymers and Electrochromic Materials

The synthesis of novel polythiophene derivatives, such as NMT, contributes to the development of conducting polymers. These materials find applications in electronic and optical devices, including:

Biologically Active Compounds

Thiophene-based analogs have attracted interest as potential biologically active compounds. While specific studies on NMT are limited, its structural features suggest potential applications in drug discovery and medicinal chemistry .

Mechanism of Action

While the specific mechanism of action for “N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is not mentioned in the search results, it’s worth noting that thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

Future Directions

In the late 1970s, conjugated polymers were identified as future new materials that would lead to the next generation of electronic and optical devices . Polythiophenes are an important representative class of conducting polymers that can be used as electrical conductors . Synthesis of new polythiophene derivatives with improved conductivity and processing properties is an important part of conducting polymer research .

properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-17(14,15)11-4-6-13-5-2-10(12-13)9-3-7-16-8-9/h2-3,5,7-8,11H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXNJNNDHXWBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=CC(=N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

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